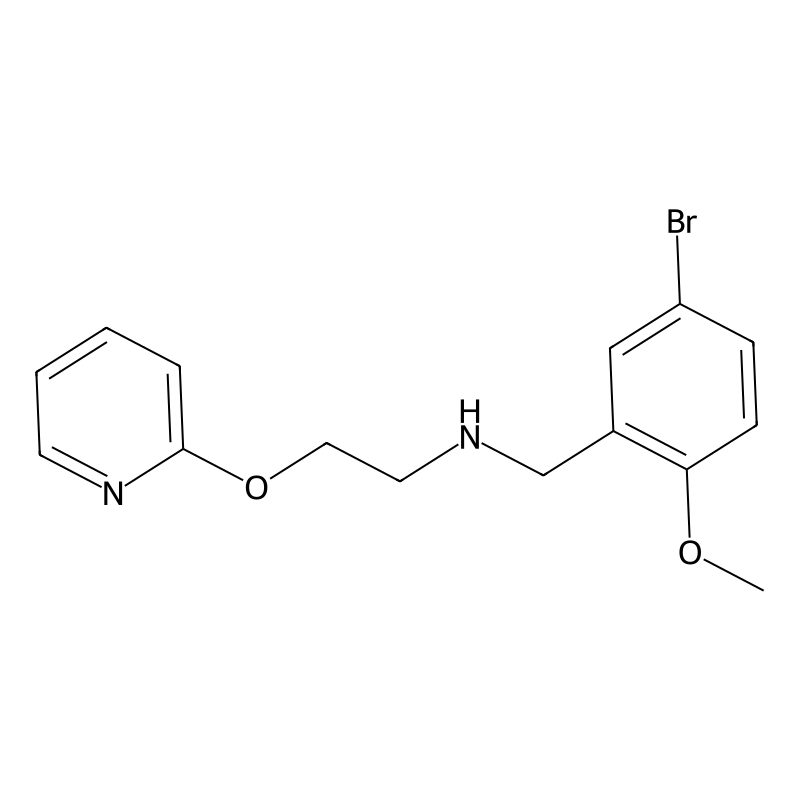

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine is a chemical compound with the molecular formula and a molar mass of approximately 336.04734 g/mol. This compound features a bromo-substituted methoxybenzyl moiety and a pyridin-2-yloxy group, which contribute to its unique chemical properties. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.

The chemical reactivity of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and pyridine groups can undergo various electrophilic aromatic substitutions. Additionally, the ethanamine portion may engage in reactions typical of amines, such as acylation or alkylation.

Preliminary studies indicate that N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine may exhibit biological activity relevant to medicinal applications. Compounds with similar structures have been associated with antibacterial properties, particularly against gram-positive pathogens. This suggests that the compound could be investigated for its potential as an antibacterial agent or in other therapeutic areas.

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine typically involves several steps:

- Bromination: Starting from 2-methoxybenzylamine, bromination at the 5-position is performed using bromine or a brominating agent.

- Formation of Pyridine Ether: The pyridin-2-yloxy group is introduced through nucleophilic substitution on an appropriate pyridine derivative.

- Final Coupling: The brominated benzyl compound is coupled with the pyridine derivative to form the final product.

These steps may be optimized based on specific laboratory conditions and available reagents.

N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine has potential applications in:

- Medicinal Chemistry: As a lead compound for developing new antibacterial agents.

- Pharmaceutical Research: In studies aimed at understanding the structure-activity relationship of related compounds.

- Chemical Biology: As a tool for probing biological systems due to its unique structure.

Interaction studies involving N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine could focus on its binding affinity to various biological targets, such as enzymes or receptors relevant to disease mechanisms. Such studies would provide insights into its pharmacodynamics and potential therapeutic effects.

Several compounds share structural similarities with N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-1-methyl-6-(pyridin-2-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | C15H13BrN4 | Contains a triazole ring; potential anxiolytic properties |

| 5-Bromo-N,N-diethyl-1H-indole-3-carboxamide | C14H17BrN2O | Indole core; studied for psychoactive effects |

| 4-Bromo-N-[3-(pyridin-3-yloxy)phenyl]butanamide | C15H16BrN3O | Features a phenyl group; investigated for anti-inflammatory activity |

Uniqueness: N-(5-bromo-2-methoxybenzyl)-2-(pyridin-2-yloxy)ethanamine stands out due to its specific combination of a methoxy group and bromine substitution on the benzene ring, which may enhance its biological activity compared to other compounds lacking these features.